molecular formula C7H14NP B14397063 1-Aza-5-phosphabicyclo[3.3.1]nonane CAS No. 89377-04-8

1-Aza-5-phosphabicyclo[3.3.1]nonane

Cat. No.: B14397063
CAS No.: 89377-04-8
M. Wt: 143.17 g/mol
InChI Key: OATLWSSRGBEAKR-UHFFFAOYSA-N
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Description

1-Aza-5-phosphabicyclo[3.3.1]nonane is a bicyclic heterocyclic compound featuring a nitrogen atom at position 1 and a phosphorus atom at position 5 within a fused bicyclo[3.3.1]nonane scaffold. This structure combines the rigidity of the bicyclic framework with the unique electronic properties of nitrogen and phosphorus, making it a versatile intermediate in organic synthesis and medicinal chemistry.

The synthesis of 1-phosphabicyclo[3.3.1]nonane derivatives often involves radical cyclization strategies. For example, Krech et al. demonstrated the synthesis of 5-hydroxy-1-phosphabicyclo[3.3.1]nonane via the reaction of 2,2-diallyl-oxirane with KPH₂, followed by trimethylsilylation and subsequent radical cyclization .

Properties

CAS No.

89377-04-8

Molecular Formula

C7H14NP

Molecular Weight

143.17 g/mol

IUPAC Name

1-aza-5-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14NP/c1-3-8-4-2-6-9(5-1)7-8/h1-7H2

InChI Key

OATLWSSRGBEAKR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCCP(C1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aza-5-phosphabicyclo[3.3.1]nonane can be synthesized through a series of steps involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an amine in the presence of a catalyst to form the bicyclic structure .

Industrial Production Methods: Industrial production of 1-Aza-5-phosphabicyclo[3.3.1]nonane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aza-5-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Aza-5-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Nitrogen-Containing Analogs

  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Bispidine derivatives are synthesized via multicomponent reactions, such as the condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds . These compounds exhibit pharmacological relevance; for instance, bispidine-based inhibitors targeting the SARS-CoV-2 main protease (3CLpro) showed inhibitory activity comparable to ebselen and disulfiram .
  • 9-Azabicyclo[3.3.1]nonane: This analog, with a single nitrogen atom, is a precursor to alkaloid-like structures. Its hydrochloride derivative (CAS 6760-43-6) is used in drug discovery .

Phosphorus-Containing Analogs

  • 1-Aza-5-phosphabicyclo[3.3.1]nonane: The phosphorus atom introduces nucleophilic reactivity. Derivatives like 5-hydroxy-1-phosphabicyclo[3.3.1]nonane are synthesized via radical cyclization and serve as intermediates for organophosphorus ligands .

Sulfur- and Selenium-Containing Analogs

  • 9-Thiabicyclo[3.3.1]nonane Dichlorides: These derivatives undergo amination reactions via anchimeric assistance, yielding bis(amino)-bicyclo[3.3.1]nonanes with high efficiency .
  • 9-Selenabicyclo[3.3.1]nonane Derivatives: Selenium analogs exhibit higher reactivity than sulfur counterparts in click chemistry. For example, 2,6-diazido-9-selenabicyclo[3.3.1]nonane shows exceptional glutathione peroxidase (GPx) mimetic activity, making it a candidate for reducing oxidative stress during vaccination .

Boron-Containing Analogs

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): A dimeric boron compound (CAS 280-64-8) used in hydroboration reactions. Its physical properties include a boiling point of 179.3°C and vapor pressure of 1.28 mmHg at 25°C .

Key Observations:

Reactivity Trends : Selenium derivatives (e.g., 9-selenabicyclo) exhibit higher electrophilicity than sulfur analogs, enabling efficient click reactions . Boron derivatives like 9-BBN are prized for their regioselectivity in alkene hydroboration .

Biological Activity : Bispidines and selenabicyclo derivatives show promise in antiviral and antioxidant applications, respectively .

Synthetic Flexibility : Radical cyclization (for phosphorus analogs) and multicomponent reactions (for bispidines) highlight diverse synthetic strategies .

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